molecular formula C18H6Br6S3 B13181950 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene

1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene

Cat. No.: B13181950
M. Wt: 797.9 g/mol
InChI Key: ANGPDUZQCMGKAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene can be synthesized through a multi-step reaction process. One common method involves the bromination of thiophene derivatives followed by coupling reactions with benzene derivatives. The reaction conditions typically include the use of catalysts such as tetrabutylammonium iodide and solvents like toluene .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert them back to thiophenes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiophenes.

Scientific Research Applications

1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene is unique due to its high reactivity in substitution reactions and its ability to form stable conjugated systems with high conductivity. The presence of bromine atoms enhances its reactivity and makes it a valuable building block for various applications in chemistry and industry .

Properties

Molecular Formula

C18H6Br6S3

Molecular Weight

797.9 g/mol

IUPAC Name

2-[3,5-bis(3,5-dibromothiophen-2-yl)phenyl]-3,5-dibromothiophene

InChI

InChI=1S/C18H6Br6S3/c19-10-4-13(22)25-16(10)7-1-8(17-11(20)5-14(23)26-17)3-9(2-7)18-12(21)6-15(24)27-18/h1-6H

InChI Key

ANGPDUZQCMGKAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=C(C=C(S2)Br)Br)C3=C(C=C(S3)Br)Br)C4=C(C=C(S4)Br)Br

Origin of Product

United States

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